5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
描述
Key structural elements include:
- A 4-fluorophenyl group at position 1, enhancing binding affinity through hydrophobic and electrostatic interactions.
- A 4-hydroxypiperidin moiety substituted with a difluorobutanoyl chain and 3-fluoropyrazolyl group, contributing to solubility and target specificity.
- Multiple fluorine atoms improving metabolic stability and membrane permeability.
属性
IUPAC Name |
5-[[1-[4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy
The preparation of this compound involves a multi-step organic synthesis approach that constructs the pyrazolo[3,4-d]pyrimidin-4-one core, functionalizes the piperidin-4-yl moiety, and introduces the difluoro and fluoropyrazolyl substituents on the butanoyl side chain. The overall synthetic route is designed to achieve stereoselective incorporation of the (3S)-configuration on the butanoyl substituent and to maintain the integrity of the fluorinated heterocycles.
Key Synthetic Steps
Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core:
- The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via condensation reactions involving suitable pyrazole and pyrimidine precursors.
- Functionalization at the 1-position with a 4-fluorophenyl group is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Preparation of the 4-Hydroxypiperidin-4-yl Intermediate:
- The piperidine ring bearing a hydroxyl group at the 4-position is prepared, often starting from piperidine derivatives.
- The hydroxyl group is introduced stereoselectively to ensure the desired configuration.
Formation of the 4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl Side Chain:
- The butanoyl fragment is functionalized with two fluorine atoms at the 4-position and a 3-fluoropyrazol-1-yl substituent at the 3-position.
- This involves fluorination reactions and coupling with 3-fluoropyrazole derivatives, which are carefully controlled to avoid side reactions.
-
- The 4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl moiety is coupled to the 4-hydroxypiperidin-4-yl intermediate via amide bond formation.
- This step may use coupling reagents such as carbodiimides or activated esters under mild conditions to preserve stereochemistry.
Attachment of the Piperidin-4-ylmethyl Linker to the Pyrazolo[3,4-d]pyrimidin-4-one Core:
- The piperidin-4-ylmethyl substituent is linked to the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one.
- This may involve nucleophilic substitution or reductive amination techniques.
Example Reaction Conditions
- Fluorination: Use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor for introducing difluoro groups.
- Coupling Reactions: Employing EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation.
- Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to ensure the (3S)-configuration during key steps.
Purification and Characterization
- Purification is typically achieved by chromatographic techniques such as preparative HPLC or flash chromatography.
- Characterization involves NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.
Research Outcomes and Analytical Data
Biological Activity
Physicochemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C24H23F4N7O3 |
| Molecular Weight | 533.47 g/mol |
| CAS Number | 1959551-26-8 |
| Stereochemistry | (3S)-configuration on butanoyl side chain |
| Solubility | Not explicitly reported; typical for fluorinated heterocycles, moderate solubility in organic solvents |
| Stability | Stable under standard laboratory conditions |
Spectroscopic Data (Representative)
| Technique | Observed Data |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, hydroxyl proton, and piperidine ring protons |
| ¹³C NMR | Carbon resonances consistent with pyrazolo[3,4-d]pyrimidinone, fluorinated carbons, and aliphatic carbons |
| ¹⁹F NMR | Fluorine signals confirming difluoro and fluoropyrazolyl groups |
| Mass Spectrometry | Molecular ion peak at m/z consistent with 533.5 g/mol |
Summary Table of Preparation Methodology
| Step No. | Intermediate/Reaction Component | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidin-4-one core | Condensation, cross-coupling | Palladium catalysts, fluorinated aryl halides | Formation of fluorophenyl-substituted heterocycle |
| 2 | 4-Hydroxypiperidin-4-yl intermediate | Hydroxylation, stereoselective synthesis | Chiral auxiliaries, hydroxylation agents | Stereoselective introduction of hydroxyl group |
| 3 | 4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl side chain | Fluorination, heterocycle coupling | DAST or Deoxo-Fluor, pyrazole derivatives | Introduction of difluoro and fluoropyrazolyl groups |
| 4 | Amide bond formation between side chain and piperidine | Coupling reaction | EDCI, HATU, mild base | Formation of amide linkage maintaining stereochemistry |
| 5 | Attachment of piperidin-4-ylmethyl to pyrazolopyrimidinone | Nucleophilic substitution, reductive amination | Suitable electrophiles, reductive agents | Final assembly of target molecule |
化学反应分析
Types of Reactions
FT671 undergoes several types of chemical reactions, including:
Oxidation: FT671 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in FT671.
Substitution: FT671 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens and other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FT671 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
FT671 has a wide range of scientific research applications, including:
Chemistry: FT671 is used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: It is used to investigate the effects of USP7 inhibition on cellular processes such as protein degradation and signal transduction.
作用机制
FT671 exerts its effects by selectively inhibiting USP7, a deubiquitinase involved in the regulation of various cellular processes. By binding to the catalytic domain of USP7, FT671 prevents the deubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome system . This results in the modulation of multiple signaling pathways, including those involving tumor suppressors such as p53 .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidin Derivatives
Compound A : 6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from )
- Core : Pyrazolo[3,4-d]pyrimidin-4-one.
- Substituents :
- 6-tert-butyl group (lipophilic, enhancing cell penetration).
- 4-fluorophenyl group (shared with the target compound).
- Comparison: The tert-butyl group increases hydrophobicity compared to the target compound’s hydroxypiperidin-difluorobutanoyl side chain, which may reduce solubility. Both compounds share the 4-fluorophenyl group, suggesting similar binding interactions with aromatic residues in target proteins.
Piperidine-Containing Compounds
Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (from )
- Core : Pyrido[1,2-a]pyrimidin-4-one.
- Substituents :
- Piperidine linked to fluorobenzisoxazole (electron-withdrawing, enhancing stability).
- Comparison :
- The target compound’s 4-hydroxypiperidin may offer hydrogen-bonding capabilities absent in Compound B’s unsubstituted piperidine.
- Fluorine in both compounds likely reduces metabolic degradation.
Fluorophenyl-Substituted Pyrazoles
Compound C : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )
- Core : Dihydropyrazole.
- Substituents :
- 4-fluorophenyl and triazolyl groups.
- Comparison: The 4-fluorophenyl group is common, but the dihydropyrazole core differs from the pyrazolo[3,4-d]pyrimidin-4-one, affecting conformational flexibility.
Pyrazolo[3,4-c]pyrimidin Derivatives
Compound D: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (from )
- Core : Pyrazolo[3,4-c]pyrimidin.
- Substituents :
- Fluorophenyl, chromen-4-one, and methyl benzoate groups.
- Comparison: The pyrazolo[3,4-c]pyrimidin core differs in ring substitution compared to the target’s [3,4-d] isomer, altering electron distribution.
Structural and Functional Analysis Table
Research Findings and Implications
- Fluorine Impact : All compounds utilize fluorine to enhance stability and binding. The target compound’s multiple fluorines may offer superior metabolic resistance compared to analogs with fewer fluorines.
- Piperidine Role: The 4-hydroxypiperidin in the target compound likely improves solubility over non-hydroxylated piperidines (e.g., Compound B).
生物活性
The compound 5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, hereafter referred to as "Compound X", is a novel pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, owing to its biological activity against various cancer cell lines.
Chemical Structure and Properties
Compound X features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances its chemical stability and binding affinity to biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22F4N6O2 |
| Molecular Weight | 426.43 g/mol |
| IUPAC Name | 5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Canonical SMILES | CC(C(=O)N1CC(CC(=O)N2C(=NC(=N2C=C1F)C=C(C=C2F)C(=O)O)C(C)(C)F)=C(F)(F))=C(C)(C)F |
The biological activity of Compound X primarily stems from its interaction with specific molecular targets involved in cancer progression. The compound is designed to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.
Key Mechanisms:
- Kinase Inhibition : Compound X exhibits potent inhibition of FGFR signaling pathways, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways within the cancer cells, evidenced by increased levels of active caspase-3.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell division and growth.
Biological Activity Data
Recent studies have evaluated the efficacy of Compound X against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| ACHN (renal carcinoma) | 5.53 | EGFR and ErbB2 inhibition; apoptosis induction |
| NCI-H1581 (lung cancer) | 50 | FGFR inhibition; significant tumor growth inhibition |
| MDA-MB-231 (breast cancer) | 10 | Dual inhibition of EGFR and ErbB2 |
Case Study 1: In Vivo Efficacy
In a xenograft model using NCI-H1581 cells, Compound X demonstrated a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg. This study highlighted the potential for Compound X as an effective therapeutic agent in targeting FGFR-amplified tumors.
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship of pyrazolo[3,4-d]pyrimidine compounds. Modifications on the piperidine ring and substitution patterns on the phenyl group were found to significantly impact biological activity, with certain derivatives showing enhanced potency against FGFR.
常见问题
Basic: What synthetic strategies are recommended for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, leveraging nucleophilic substitutions and coupling reactions. A typical route includes:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of aminopyrazole precursors under reflux conditions in acetonitrile or dichloromethane .
- Step 2 : Introduction of the 4-hydroxypiperidin-4-yl moiety using alkylation or amidation reactions with 4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl chloride .
- Step 3 : Final functionalization via Suzuki-Miyaura coupling to attach the 4-fluorophenyl group .
Characterization : - IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups.
- 1H/13C NMR confirms stereochemistry and substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) .
- HRMS validates molecular weight and purity (>95%) .
Advanced: How can computational methods optimize reaction pathways and minimize by-products?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways . For example:
- Reaction Path Screening : Use density functional theory (DFT) to model nucleophilic attack on the piperidin-4-ylmethanone intermediate, optimizing solvent polarity (e.g., acetonitrile vs. DMF) and temperature .
- Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine synthesis data to predict optimal molar ratios (e.g., 1.2 equivalents of fluorophenyl boronic acid for Suzuki coupling) .
- By-product Analysis : Simulate side reactions (e.g., over-alkylation) using Gibbs free energy calculations to adjust reaction time and stoichiometry .
Basic: What spectroscopic and chromatographic techniques ensure structural fidelity and purity?
- NMR Spectroscopy :
- 1H NMR : Detect diastereotopic protons in the piperidine ring (δ 3.0–4.0 ppm) and confirm fluoropyrazole integration (3H, singlet at δ 6.8 ppm) .
- 19F NMR : Verify fluorine environments (e.g., -CF2 at δ -110 to -120 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- TLC : Monitor reaction progress using silica gel plates (Rf = 0.5–0.6 in ethyl acetate/hexane) .
Advanced: How to resolve contradictions in biological activity data across assays?
- Source Identification :
- Purity Discrepancies : Use LC-MS to detect trace impurities (e.g., defluorinated by-products) that may inhibit enzyme activity .
- Solvent Effects : Compare activity in DMSO (common solvent) vs. ethanol; fluorinated solvents may stabilize hydrophobic interactions .
- Structural Validation :
Advanced: What strategies improve metabolic stability without compromising potency?
- Structural Modifications :
- Replace labile ester groups in the butanoyl chain with bioisosteres (e.g., amides or heterocycles) .
- Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazole ring to reduce oxidative metabolism .
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t1/2 > 60 minutes target) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to avoid off-target interactions .
Basic: What are the key challenges in scaling up synthesis, and how are they addressed?
- Reaction Optimization :
- Purification :
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Core Modifications :
- Substitute the 4-fluorophenyl group with 3,4-difluorophenyl to enhance π-π stacking with hydrophobic pockets .
- Replace the hydroxypiperidine ring with a spirocyclic amine to improve solubility .
- Functional Group Analysis :
- Synthesize derivatives lacking the difluorobutanoyl group to assess its role in membrane permeability .
- Data-Driven Design :
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Kinase Inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays (IC50 determination) .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48-hour exposure, EC50 calculation) .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
Advanced: How to address low yield in the final coupling step?
- Catalyst Screening : Test Pd(PPh3)4 vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling; the latter may improve efficiency with electron-deficient aryl boronic acids .
- Reaction Monitoring : Use in-situ IR to track boronic acid consumption (C-B bond stretch at ~1350 cm⁻¹) and optimize time/temperature .
- By-product Isolation : Identify homo-coupling by-products (e.g., biphenyl derivatives) via GC-MS and adjust stoichiometry (1:1.1 substrate:catalyst ratio) .
Advanced: What computational tools predict pharmacokinetic properties?
- ADMET Prediction :
- Metabolism Prediction :
- GLORYx identifies potential sites of CYP-mediated oxidation (e.g., piperidine C-4 hydroxylation) for targeted deuteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
